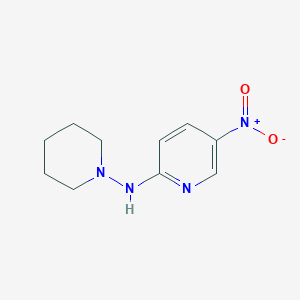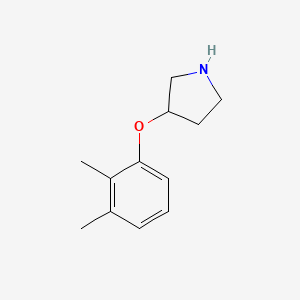
5-nitro-N-(piperidin-1-yl)pyridin-2-amine
Vue d'ensemble
Description
5-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1CCN(CC1)NC2=NC=C(C=C2)N+[O-] . This indicates that the molecule consists of a piperidine ring attached to a pyridine ring via a nitrogen atom, with a nitro group attached to the pyridine ring . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its empirical formula is C10H15N3 , and it has a molecular weight of 222.24 .Applications De Recherche Scientifique
Catalytic Reactions and Kinetics
Studies on pyridine hydrodenitrogenation over a sulphided NiMo/γ-Al2O3 catalyst revealed that pyridine is first hydrogenated into piperidine, which is then denitrogenated through ring opening to pentyl amine, leading to nitrogen removal and the formation of hydrocarbons and ammonia. The presence of H2S enhances the C–N bond scission rate, explained by a substitution mechanism. This research is crucial for understanding the catalytic processes in refining and chemical synthesis (Raghuveer, Thybaut, & Marin, 2016).
Nitrosation Mechanisms
A theoretical study on the gas-phase nitrosation of amines by NO2 and NO suggested a radical mechanism where NO2 abstracts a hydrogen atom from nitrogen in primary and secondary amines, leading to nitrosamine formation. This study provides insights into the nitrosation process, relevant in environmental and health contexts (Zhao et al., 2007).
Organic Synthesis and Reactions
Research on the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols has shown that pyridine catalyzes rearrangement into pyrrolo[3,2-d]pyrimidine-5-oxides. This work contributes to the field of organic synthesis, offering pathways to novel compounds (Čikotienė et al., 2007).
Photocatalytic Degradation Studies
Investigations into the photocatalytic oxidation of nitrogen- and sulfur-containing organic compounds over UV-illuminated TiO2 films have shown the formation of ammonium and nitrate ions. This research is significant for environmental applications, particularly in the degradation of pollutants (Low, McEvoy, & Matthews, 1991).
Antioxidant Properties of Nitroxyl Radicals
The development of novel nitroxyl radicals for controlling reactivity with ascorbic acid explored the stability of piperidine and pyrrolidine nitroxyl radicals towards reduction by ascorbic acid. This research has implications for the use of nitroxyl radicals as antioxidants and in medical applications (Kinoshita et al., 2009).
Propriétés
IUPAC Name |
5-nitro-N-piperidin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-4-5-10(11-8-9)12-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNLQHKPVCTUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-([1,1'-Biphenyl]-2-yloxy)piperidine](/img/structure/B1388765.png)
![3-{[4-(Tert-butyl)benzyl]oxy}pyrrolidine](/img/structure/B1388767.png)




![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(sec-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1388774.png)


![3-[(3-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1388781.png)
![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)

![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
